N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide” is a type of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Synthesis Analysis
These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure-activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple ring structures and functional groups. The structure includes a benzo[d][1,3]dioxol-5-yl group, a pyridin-2-yl group, and a piperidin-4-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . This reaction is a key step in the synthesis of these compounds .Scientific Research Applications
RuO4-mediated Oxidation of N-benzylated Tertiary Amines
This study examines the oxidation of N-benzylmorpholine, -piperidine, and -pyrrolidine by RuO4, highlighting the process's regioselectivity and the formation of lactams and benzaldehyde derivatives. The research provides insights into the oxidation reactions of tertiary amines, which could be relevant for the synthesis or modification of complex organic compounds including N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (Petride et al., 2004).
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Research on the effects of selective OX1R antagonists on binge eating models in rats suggests a role for these mechanisms in compulsive food consumption. This study could imply potential therapeutic applications for compounds targeting specific receptors, indicating a broader research field for compound modifications and receptor targeting (Piccoli et al., 2012).
Molecular Interaction with CB1 Cannabinoid Receptor
This study focuses on the antagonist interaction with the CB1 cannabinoid receptor, offering a detailed analysis of molecular conformations and binding models. Such research could be foundational for developing new therapeutic agents targeting cannabinoid receptors, suggesting potential research applications for structurally similar compounds (Shim et al., 2002).
Synthesis and Evaluation of Arylsulfonamide Derivatives
Exploring arylsulfonamide derivatives for their α1-adrenergic receptor antagonistic activities, this study could hint at cardiovascular or urological applications for similar compounds. Understanding the structure-activity relationships in these derivatives could inform the design and synthesis of new compounds for specific receptor targeting (Rak et al., 2016).
Novel Pathways to Nitrogen Heterocycles
Investigations into novel synthetic pathways for creating nitrogen heterocycles from glyoxal monohydrazones suggest a rich area of research for developing pharmaceuticals or other biologically active molecules. This approach could be relevant for synthesizing or modifying compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, showcasing the versatility of such compounds in synthetic chemistry (Jolivet-Fouchet et al., 1998).
Mechanism of Action
These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-19(20(26)23-15-4-5-16-17(11-15)28-13-27-16)22-12-14-6-9-24(10-7-14)18-3-1-2-8-21-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENZXJGRQBWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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